molecular formula C25H26N2O3 B2945686 3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034343-82-1

3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2945686
CAS RN: 2034343-82-1
M. Wt: 402.494
InChI Key: NTNREXIJFMVMAO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridinyl group, a tetrahydropyran group, a biphenyl group, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyran ring and the biphenyl group would likely contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of the compound is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM Kinase plays a crucial role in the DNA damage response (DDR), a suite of different repair mechanisms and signaling pathways developed by the body to effectively detect and repair the different types of DNA damage incurred .

Mode of Action

The compound acts as an inhibitor of ATM Kinase . It binds to the kinase, preventing it from performing its normal function in the DDR pathway. This inhibition can potentiate the efficacy of DNA double-strand break-inducing agents, demonstrating the antitumor potential of ATM inhibition .

Biochemical Pathways

The compound affects the DNA damage response (DDR) pathway . By inhibiting ATM Kinase, it disrupts the normal functioning of this pathway, which can lead to an accumulation of DNA damage in cells. This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

The compound has good preclinical pharmacokinetics . It has a low predicted clinical dose and a high maximum absorbable dose . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .

Result of Action

The inhibition of ATM Kinase by the compound can lead to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication . Therefore, the compound has the potential to be used as an antitumor agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. These properties would need to be assessed through experimental testing .

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be investigated for potential medicinal properties, given the presence of functional groups commonly found in pharmaceutical compounds .

properties

IUPAC Name

4-(3-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-29-23-6-2-4-21(16-23)18-7-9-20(10-8-18)25(28)27-24(19-11-14-30-15-12-19)22-5-3-13-26-17-22/h2-10,13,16-17,19,24H,11-12,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNREXIJFMVMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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